Methyl 3-(4-(hydroxymethyl)phenoxy)benzoate
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Overview
Description
Methyl 3-(4-(hydroxymethyl)phenoxy)benzoate is an organic compound with the molecular formula C15H14O4 It is a derivative of benzoic acid and contains both ester and phenoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(4-(hydroxymethyl)phenoxy)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-(hydroxymethyl)phenoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.
Another method involves the Williamson ether synthesis, where 3-hydroxybenzoic acid is reacted with 4-(hydroxymethyl)phenol in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with methanol to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated purification systems. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-(hydroxymethyl)phenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: 3-(4-carboxyphenoxy)benzoic acid.
Reduction: 3-(4-(hydroxymethyl)phenoxy)benzyl alcohol.
Substitution: Various substituted phenoxybenzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-(hydroxymethyl)phenoxy)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of polymers and other materials.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-(hydroxymethyl)phenoxy)benzoate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active phenoxybenzoic acid, which can further interact with biological targets. The phenoxy group can participate in π-π interactions with aromatic residues in proteins, modulating their function.
Comparison with Similar Compounds
Methyl 3-(4-(hydroxymethyl)phenoxy)benzoate can be compared with similar compounds such as:
Methyl 3-(4-hydroxyphenoxy)benzoate: Lacks the hydroxymethyl group, resulting in different reactivity and biological activity.
Methyl 3-(4-(methoxymethyl)phenoxy)benzoate: Contains a methoxymethyl group instead of a hydroxymethyl group, affecting its chemical properties and applications.
Methyl 3-(4-(chloromethyl)phenoxy)benzoate: The chloromethyl group introduces different reactivity, particularly in substitution reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.
Properties
IUPAC Name |
methyl 3-[4-(hydroxymethyl)phenoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-15(17)12-3-2-4-14(9-12)19-13-7-5-11(10-16)6-8-13/h2-9,16H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCXRHJBWRBLCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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